哌嗪-1-基}乙酰胺--盐酸 (1/2) CAS No. 1219802-60-4](/img/structure/B1392457.png)

N-(2,6-二甲基苯基)-2-{4-[2-羟基-3-(2-甲氧基苯氧基)丙基](~2~H_8_)哌嗪-1-基}乙酰胺--盐酸 (1/2)

描述

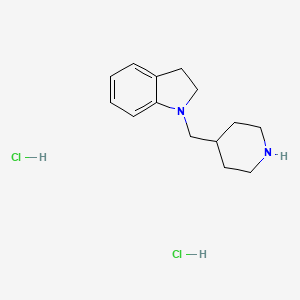

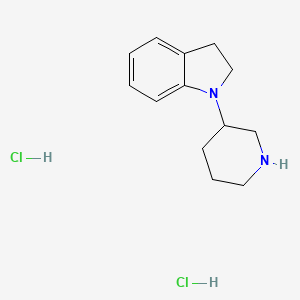

The compound “N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2)” is also known as Ranolazine . It has a molecular weight of 1012.2 g/mol .

Molecular Structure Analysis

The molecular structure of this compound has been studied using spectroscopic (FT-IR, FT Raman) and quantum mechanical methods . The molecular formula is C53H77N3O16 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1012.2 g/mol and a molecular formula of C53H77N3O16 .科学研究应用

Anti-Angina Treatment

Ranolazine is primarily used as an anti-angina medication. It works by inhibiting the late phase of inward sodium current (INa) and IKr with IC50 values of 6 μM and 12 μM, respectively, without affecting heart rate or blood pressure .

Cardiac Repolarization

At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents. This inhibition during cardiac repolarization may have potential benefits in treating certain cardiac conditions .

作用机制

Ranolazine-d8 (dihydrochloride), also known as N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2), is a deuterium-labeled form of Ranolazine dihydrochloride . It is an anti-angina agent that achieves its effects by inhibiting the late phase of inward sodium current .

Target of Action

Ranolazine primarily targets the cardiac late sodium current (INa) and, to a lesser extent, the delayed rectifier potassium current (IKr) . These ion channels play a crucial role in the electrical activity of the heart, and their inhibition can lead to changes in the heart’s rhythm and contractility .

Mode of Action

At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .

Biochemical Pathways

The inhibition of the late inward sodium current by Ranolazine reduces calcium overload in the myocardium, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of Ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . Oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .

Result of Action

The inhibition of the late inward sodium current by Ranolazine leads to a reduction in intracellular calcium levels, which in turn reduces left ventricular diastolic tension . This can help to alleviate symptoms of angina by improving myocardial blood flow .

Action Environment

Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment . Ranolazine is a weak inhibitor of CYP3A, and increases AUC and Cmax for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold . Digoxin AUC is increased 40–60% by Ranolazine through P-glycoprotein inhibition .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H/i11D2,12D2,13D2,14D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSNFZXAZXOFX-ZWKVGDSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678729 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranolazine-d8 (dihydrochloride) | |

CAS RN |

1219802-60-4 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)

![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)

![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)

![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)

![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)